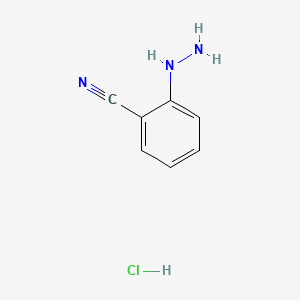

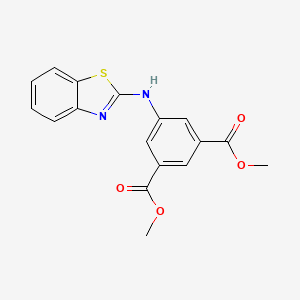

![molecular formula C16H16FN3O3S B2698326 N-(3,5-dimethylphenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide CAS No. 1219186-60-3](/img/structure/B2698326.png)

N-(3,5-dimethylphenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,4-Benzothiadiazine-1,1-dioxide is a novel scaffold that has been the subject of much research due to its various pharmacological activities . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .

Synthesis Analysis

The synthesis of 1,2,4-benzothiadiazine-1,1-dioxide derivatives often involves the reaction of aminobenzenesulfonamides with trimethyl orthoacetate .

Molecular Structure Analysis

There are four kinds of parent thiadiazine structures, having molecular formula C3H4N2S, in which the sulfur atom is adjacent to at least one ring nitrogen atom . These four thiadiazine systems can give rise to benzo derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-benzothiadiazine-1,1-dioxide derivatives can vary depending on the specific functional groups attached to the ring .

Aplicaciones Científicas De Investigación

Structural Analysis and Synthesis Methodologies

Benzothiadiazine derivatives exhibit extensive intramolecular hydrogen bonds, stabilizing their structures, which is a crucial aspect in the development of drugs and catalysts (Siddiqui et al., 2008). The heterocyclic thiazine rings often adopt half-chair conformations, essential for their interaction with biological targets or catalytic activity. Synthesis of these compounds has been explored through various methods, including the preparation of hybrid compounds evaluated for pharmacological activities (Khelili et al., 2012).

Catalytic Applications

Catalytic applications of benzothiadiazine derivatives have been reported, including their use as efficient catalysts for the synthesis of organic compounds. For example, N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been used as a catalyst for preparing 9-aryl-1,8-dioxo-octahydroxanthene derivatives, indicating its potential in facilitating condensation reactions under neutral media (Khazaei et al., 2016).

Pharmacological Applications

The pharmacological potential of benzothiadiazine derivatives extends to various therapeutic areas, including the modulation of uterine smooth muscle activity, highlighting their utility in developing treatments for conditions involving smooth muscle dysfunction (Khelili et al., 2012). Additionally, their impact on insulin secretion and vascular myogenic activity has been studied, suggesting a selective action towards certain physiological processes.

Propiedades

IUPAC Name |

N-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O3S/c1-9-5-10(2)7-12(6-9)18-16(21)15-19-13-8-11(17)3-4-14(13)24(22,23)20-15/h3-8,15,19-20H,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKZMXQGNYNCQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2NC3=C(C=CC(=C3)F)S(=O)(=O)N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dimethylphenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

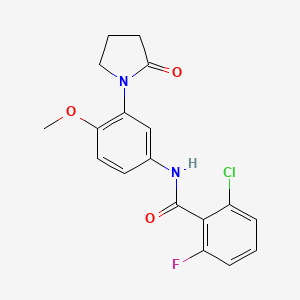

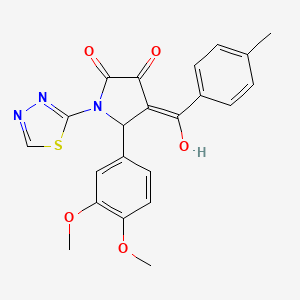

![2-[(4-chlorophenoxy)methyl]-1-(4-fluorobenzyl)-1H-benzimidazole](/img/structure/B2698245.png)

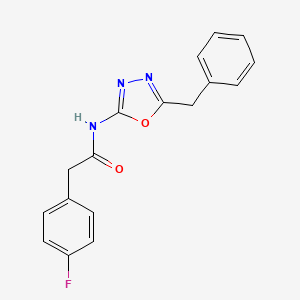

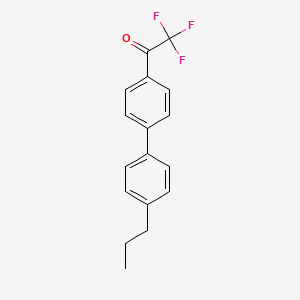

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)ethanesulfonamide](/img/structure/B2698246.png)

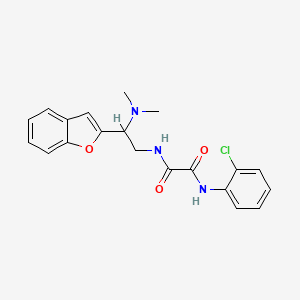

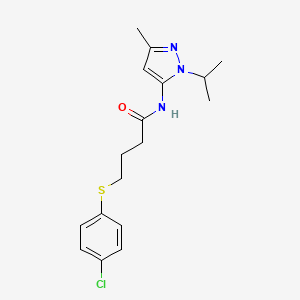

![N-(4-nitrophenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2698248.png)

![(E)-3-bromo-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2698251.png)

![[2-(3-Bromophenyl)ethyl]dimethylamine](/img/structure/B2698256.png)

![N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]norvaline](/img/structure/B2698258.png)